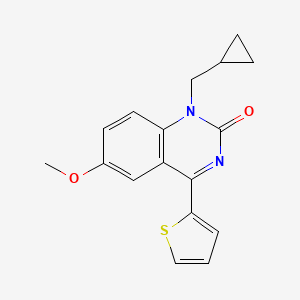![molecular formula C11H8N2O3 B14595736 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-72-8](/img/structure/B14595736.png)
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This can be done using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . Another method involves the use of 3-N-acyl derivatives of 3-amino-1H-2-oxo-4-hydroxyquinolines, where the formation of the oxazole ring depends on the nature of the substituent on the acyl residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Applications De Recherche Scientifique
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have comparable biological activities.
4(3H)-Quinazolinones: These compounds also feature a fused heterocyclic system and are known for their broad applications in medicinal chemistry.
Uniqueness
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific oxazole-quinoline fusion, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position further differentiates it from other similar compounds, potentially enhancing its biological activity and selectivity.
Propriétés
Numéro CAS |
59851-72-8 |
|---|---|
Formule moléculaire |
C11H8N2O3 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
7-methoxy-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O3/c1-15-6-2-3-7-8(4-6)12-5-9-10(7)16-11(14)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
LIHIYEJZELEXTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



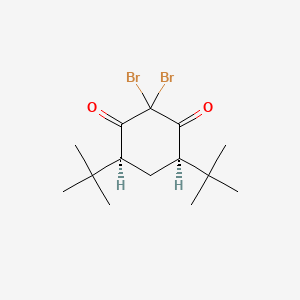

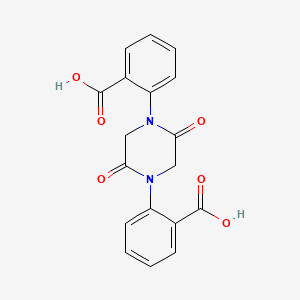
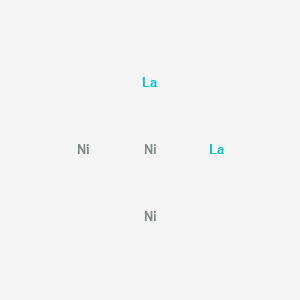
![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
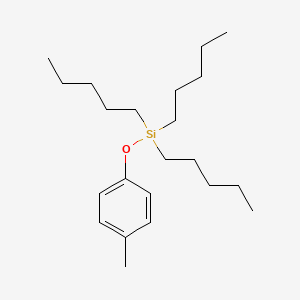


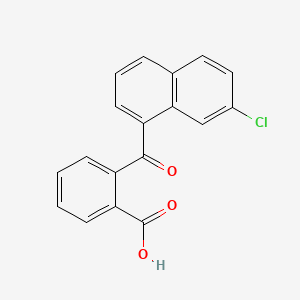
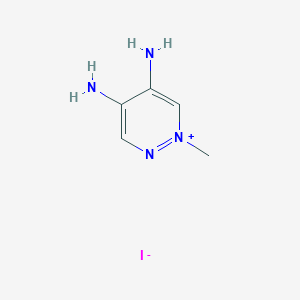
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
